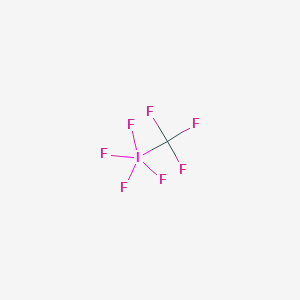
Tetrafluoro(trifluoromethyl)iodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluoro(trifluoromethyl)iodine is a hypervalent iodine compound that has gained significant attention in the field of organic chemistry. This compound is known for its ability to introduce trifluoromethyl groups into various organic molecules, which can significantly alter their chemical and physical properties. The incorporation of fluorine atoms into organic compounds can enhance their metabolic stability, lipophilicity, and overall bioactivity, making this compound a valuable reagent in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluoro(trifluoromethyl)iodine can be synthesized through various methods, including the reaction of iodine with trifluoromethylating agents. One common approach involves the use of Selectfluor, a commercially available fluorinating reagent, which reacts with iodine(III) precursors to form iodine(V) fluorides . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of Selectfluor and other fluorinating agents allows for efficient and scalable production of this compound, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions: Tetrafluoro(trifluoromethyl)iodine undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions: Common reagents used in reactions with this compound include Selectfluor, trifluoromethyl hypofluorite, and bromine trifluoride . These reactions typically occur under mild conditions, making them suitable for a wide range of substrates.
Major Products: The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Tetrafluoro(trifluoromethyl)iodine has numerous scientific research applications, including:
Mechanism of Action
The mechanism by which tetrafluoro(trifluoromethyl)iodine exerts its effects involves the transfer of a trifluoromethyl group to an organic substrate. . The molecular targets and pathways involved in this process depend on the specific substrate and reaction conditions.
Comparison with Similar Compounds
Difluoroiodotoluene: Another hypervalent iodine compound used for fluorination reactions.
Fluoroiodane: A reagent used for electrophilic fluorination.
Trifluoromethyl hypofluorite: A strong fluorinating agent.
Uniqueness: Tetrafluoro(trifluoromethyl)iodine is unique due to its ability to introduce trifluoromethyl groups under mild conditions, making it a versatile and valuable reagent in various fields. Its stability and ease of handling further enhance its applicability compared to other similar compounds .
Properties
CAS No. |
38091-67-7 |
|---|---|
Molecular Formula |
CF7I |
Molecular Weight |
271.904 g/mol |
IUPAC Name |
tetrafluoro(trifluoromethyl)-λ5-iodane |
InChI |
InChI=1S/CF7I/c2-1(3,4)9(5,6,7)8 |
InChI Key |
FGRHHOLHOUUXSR-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)I(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















